N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine
Description
N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system containing both pyridine and pyrimidine rings, and a piperazine moiety, which is a common structural motif in medicinal chemistry.
Properties
Molecular Formula |
C17H20N8 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C17H20N8/c1-23(2)15-3-4-16(22-21-15)24-7-9-25(10-8-24)17-13-5-6-18-11-14(13)19-12-20-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NTGQZODYDYSWCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the pyridopyrimidine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable pyrimidine precursor.
Introduction of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridopyrimidine core is replaced by the piperazine moiety.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace suitable leaving groups on the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, potentially enhancing the biological activity of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes, such as histone lysine demethylases, which play a role in gene regulation.
Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit key molecular targets involved in disease progression.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or enhanced biological activity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it may inhibit the activity of histone lysine demethylases by binding to the active site of the enzyme and preventing the demethylation of histone proteins. This can lead to changes in gene expression and ultimately affect cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
N,N-dimethyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can be compared with other pyridopyrimidine derivatives, such as :
Palbociclib: A breast cancer drug that also targets cyclin-dependent kinases (CDKs).
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied as CDK2 inhibitors and show promise as anticancer agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
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